molecular formula C12H15FN2O2 B1343141 3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid CAS No. 250683-76-2

3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid

Cat. No. B1343141
M. Wt: 238.26 g/mol
InChI Key: JYHQNVGKXHJWKL-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid is a compound that is likely to possess a benzoic acid moiety substituted with a fluorine atom and a 4-methylpiperazine group. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been investigated. For instance, the conformational stability and molecular structure of a related molecule, 3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, were analyzed using ab initio Hartree-Fock and density functional theory, indicating the importance of such analyses for understanding the properties of these compounds .

Synthesis Analysis

The synthesis of related compounds often involves the formation of complex heterocyclic structures. For example, a new series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles was synthesized using microwave heating, which suggests that similar methods could potentially be applied to the synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid . The use of microwave irradiation is known to enhance reaction rates and improve yields, which could be beneficial for the efficient synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid can be elucidated using spectroscopic methods such as NMR and mass spectroscopy, as demonstrated in the synthesis of related benzimidazoles . Additionally, computational methods like Hartree-Fock and density functional theory provide detailed insights into the conformational stability and geometrical parameters of these molecules .

Chemical Reactions Analysis

The reactivity of the carboxylic acid group in 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid could be inferred from studies on similar compounds. For instance, 4-(1-Methylphenanthro[9,10-d]imidazol-2-yl)-benzohydrazide has been used as a derivatization reagent for carboxylic acids, indicating that the carboxylic acid moiety in such compounds can undergo specific reactions under optimized conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid can be anticipated based on the properties of structurally related compounds. For example, the vibrational spectra and solid-state FT-IR spectra provide information on the vibrational modes and contribute to the understanding of the compound's physical properties . The fluorescence properties of derivatized carboxylic acids also suggest that the compound may exhibit specific optical properties under certain conditions .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. For example, it has been used in the preparation of derivatives with potential antibacterial properties, such as marbofloxacin, a fluoroquinolone antibiotic. The structural modifications involving this compound aim to enhance the antibacterial spectrum and potency by affecting the molecular conformation and interactions with bacterial enzymes (Jin Shen et al., 2012). Additionally, it serves as a key precursor in the synthesis of imatinib, a targeted cancer therapy drug, highlighting its role in developing treatments for chronic myeloid leukemia (E. Koroleva et al., 2012).

Development of Novel Compounds

Research on this compound extends to the creation of new materials with unique properties. For instance, studies have explored its incorporation into polymers for positive and negative fluorescent imaging applications, demonstrating its versatility in material science and its potential for developing new imaging technologies (H. Tian et al., 2002). This illustrates the compound's utility beyond pharmaceuticals, finding applications in fields such as materials science and engineering.

Molecular Structure and Properties

The compound has also been the subject of studies focused on understanding its molecular structure and properties. Research involving X-ray crystallography and spectroscopy has provided insights into the conformational dynamics and electronic structure of molecules containing this functional group. For example, the study of marbofloxacin elucidates the molecule's conformation, highlighting the significance of such structural analyses in the design and development of new drugs with optimized pharmacological profiles (Jin Shen et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, 3-(4-Methylpiperazin-1-yl)benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13/h2-3,8H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHQNVGKXHJWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593547
Record name 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid

CAS RN

250683-76-2
Record name 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate (1.80 g, 7.13 mmol) in methanol (40 ml) was added 1 M sodium hydroxide (25 ml, 25.0 mmol). The solution was stirred at 50° C. for 3 h, at which point the mixture was concentrated. The residue was diluted with water (10 ml) and the pH adjusted to 6 with 1 N hydrochloric acid. The resultant precipitate was collected by filtration and dried in vacuo to afford (733 mg, 43%) of 3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid. 1H NMR (400 MHz, CD3OD): 7.73-7.68 (d, 1H), 7.62-7.57 (d, 1H), 7.03-6.97 (m, 1H), 3.26-3.20 (m, 4H), 2.83-2.76 (m, 4H), 2.47 (s, 3H). MS (EI) for C12H15FN2O2: 239 (MH+).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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